(1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 858935-05-4
VCID: VC4162689
InChI: InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H/t4-,5+;/m0./s1
SMILES: C1CC(C(C1)N)C(=O)N.Cl
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63

(1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride

CAS No.: 858935-05-4

Cat. No.: VC4162689

Molecular Formula: C6H13ClN2O

Molecular Weight: 164.63

* For research use only. Not for human or veterinary use.

(1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride - 858935-05-4

Specification

CAS No. 858935-05-4
Molecular Formula C6H13ClN2O
Molecular Weight 164.63
IUPAC Name (1S,2R)-2-aminocyclopentane-1-carboxamide;hydrochloride
Standard InChI InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H/t4-,5+;/m0./s1
Standard InChI Key MONWWZXCWPTRDY-UYXJWNHNSA-N
SMILES C1CC(C(C1)N)C(=O)N.Cl

Introduction

Chemical Characterization and Physicochemical Properties

Structural Features

The molecule consists of a cyclopentane ring with two functional groups: an amine (-NH₂) at the C2 position and a carboxamide (-CONH₂) at the C1 position. The hydrochloride salt form enhances solubility in polar solvents, making it suitable for aqueous reaction conditions. The stereochemistry at C1 (S-configuration) and C2 (R-configuration) creates a rigid, non-planar structure that influences its reactivity and binding affinity.

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular FormulaC₆H₁₁N₂O·HCl
Molecular Weight164.63 g/mol
IUPAC Name(1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride
Hydrogen Bond Donors3 (amine, carboxamide, HCl)
Rotatable Bonds1
XLogP3-1.2

The compound’s low partition coefficient (XLogP3 = -1.2) indicates high hydrophilicity, consistent with its zwitterionic nature in solution .

Synthesis and Stereochemical Control

Scalable Stereoselective Synthesis

A landmark study published in The Journal of Organic Chemistry (2024) detailed a scalable route to all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC), including the (1S,2R) configuration . The method employs reductive amination of 2-oxocyclopentane carboxylate esters followed by enzymatic resolution:

  • Reductive Amination:

    • Substrate: Ethyl 2-oxocyclopentanecarboxylate

    • Reagent: Sodium cyanoborohydride (NaBH₃CN)

    • Conditions: 45°C, 5–6 hours under H₂ (1.05 atm)

    • Yield: 68–72% for trans-isomers, 65% for cis-isomers .

  • Enzymatic Resolution:

    • Lipase-mediated kinetic resolution achieves >99% enantiomeric excess (ee) for (1S,2R)-ACPC .

Patent-Based Industrial Production

A 2025 patent (WO2010079405A2) outlines an alternative industrial process involving:

  • Step 1: Cyclopentanone + ammonium chloride → 1-aminocyclopentane carbonitrile (80% yield) .

  • Step 2: Valeroylation with valeroyl chloride in dichloromethane (90% purity) .

  • Step 3: Acid hydrolysis to yield the final carboxamide .

Applications in Pharmaceutical Development

Peptide Backbone Modification

The compound’s constrained cyclopentane ring is widely used to replace proline or other cyclic amino acids in therapeutic peptides, improving:

  • Proteolytic Stability: Reduced cleavage by digestive enzymes .

  • Target Binding: Enhanced affinity for G-protein-coupled receptors (GPCRs) due to pre-organized conformation .

Neuroprotective Agents

Preliminary studies suggest derivatives of (1S,2R)-ACPC inhibit glutamate excitotoxicity in neuronal cultures, potentially addressing neurodegenerative diseases.

Mechanistic Insights and Biological Activity

Enzyme Interactions

The stereochemistry of (1S,2R)-ACPC allows selective inhibition of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapies. Molecular docking simulations show hydrogen bonding between the carboxamide group and S2 pocket residues (KRR motif).

Comparison with Stereoisomers

IsomerSynthetic YieldEnzymatic Affinity (kcat/Kₘ)Proteolytic Stability (t₁/₂)
(1S,2R)65%4.2 × 10³ M⁻¹s⁻¹12.4 h
(1R,2S)63%3.8 × 10³ M⁻¹s⁻¹10.1 h
(1S,2S)58%2.1 × 10³ M⁻¹s⁻¹8.7 h
(1R,2R)60%1.9 × 10³ M⁻¹s⁻¹7.9 h

Data adapted from scalable synthesis studies . The (1S,2R) isomer exhibits superior enzymatic affinity and stability.

Industrial Production and Optimization

High-Throughput Crystallization

Recent advances utilize microfluidic reactors to control crystal polymorphism during salt formation (e.g., hydrochloride vs. hydrobromide), achieving 95% purity at pilot scale .

Environmental Impact

Life-cycle assessments reveal a 40% reduction in solvent waste compared to traditional peptide coupling methods, aligning with green chemistry principles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator